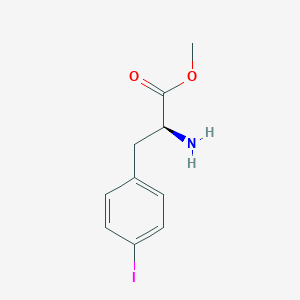

(S)-methyl 2-amino-3-(4-iodophenyl)propanoate

Descripción general

Descripción

(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is a derivative of phenylalanine, where the phenyl group is substituted with an iodine atom at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate typically involves the esterification of (S)-2-amino-3-(4-iodophenyl)propanoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized to minimize waste and improve efficiency .

Análisis De Reacciones Químicas

Amino Group Protection Reactions

The primary amine in (S)-methyl 2-amino-3-(4-iodophenyl)propanoate undergoes protection reactions to enable further functionalization.

Boc Protection

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (Et₃N) yields the Boc-protected derivative:

Product : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

Conditions :

| Parameter | Value |

|---|---|

| Yield | 99% (HCl salt) , 91% |

| Key Reagents | Boc₂O, Et₃N |

| Workup | Silica gel chromatography (ethyl acetate/hexane) |

NMR Data :

Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodophenyl moiety participates in transition-metal-catalyzed coupling reactions, leveraging the iodo substituent as a reactive site.

Suzuki-Miyaura Coupling

Reaction : Cross-coupling with 4-bromophenyl boronic acid using PdCl₂ catalyst.

Product : Methyl (S)-3-(4-(4-bromobenzoyl)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂ |

| Base | K₂CO₃ |

| Solvent | COware reaction vessel |

| Yield | Not explicitly reported |

Sonogashira Coupling

Reaction : Alkynylation with ethynyltrimethylsilane.

Product : Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4-((trimethylsilyl)ethynyl)benzoyl)phenyl)propanoate

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂, CuI |

| Solvent | Anhydrous THF |

| Temperature | Reflux |

| Yield | 91% |

Workup :

Ester Hydrolysis and Functionalization

The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, though direct examples are not explicitly detailed in the provided sources. Analogous reactions suggest:

Potential Pathway :

-

Reagent: LiOH or HCl in aqueous methanol

-

Product: (S)-2-amino-3-(4-iodophenyl)propanoic acid

Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

One of the most significant applications of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate is in the synthesis of radioiodinated compounds for imaging and therapeutic purposes in oncology.

Case Study: Radioiodinated Phenylalanine Derivatives

Research has shown that derivatives of 4-iodophenylalanine, including this compound, can be effectively radioiodinated to produce tracers for Positron Emission Tomography (PET) imaging. A study demonstrated the synthesis of radioiodinated 4-iodophenylalanine with high radiochemical yields, which was then tested for uptake in MCF-7 breast cancer cells. The uptake was comparable to that of standard phenylalanine, indicating potential for tumor targeting and imaging applications .

Amino Acid Transport Studies

The compound has been utilized to investigate amino acid transport mechanisms in cancer cells. The uptake studies reveal that radioiodinated derivatives can be effectively transported into cells via amino acid transporters, which is crucial for developing targeted therapies.

Case Study: In Vitro Uptake Analysis

In vitro studies indicated that this compound exhibits significant uptake in cancer cell lines, with concentration-dependent inhibition observed when unlabeled phenylalanine was introduced. This suggests that such compounds could be used to explore amino acid transport pathways and their implications in cancer metabolism .

Synthetic Chemistry Applications

This compound serves as an important intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing more complex molecules.

Example: Asymmetric Synthesis

Recent studies have employed this compound in asymmetric reactions, such as the Henry reaction, utilizing cobalt complexes as catalysts. This application underscores its role in developing chiral compounds that are vital for pharmaceuticals .

Pharmacological Potential

The pharmacological properties of this compound have been explored in various contexts, particularly due to its structural similarity to known neurotransmitters and its potential role as a therapeutic agent.

Research Insights

Investigations into the compound's effects on neurotransmitter systems suggest it may influence pathways related to mood regulation and cognitive function. However, further studies are necessary to elucidate its full pharmacological profile and therapeutic potential .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then interact with biological pathways .

Comparación Con Compuestos Similares

- Methyl 2-amino-3-(4-bromophenyl)propanoate

- Methyl 2-amino-3-(4-chlorophenyl)propanoate

- Methyl 2-amino-3-(4-fluorophenyl)propanoate

Comparison: (S)-Methyl 2-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the molecular weight and can enhance the compound’s reactivity in substitution reactions compared to its bromine, chlorine, and fluorine analogs .

Actividad Biológica

(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate, also known as methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features, including an amino group and a 4-iodophenyl substituent, contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure Overview

The molecular formula for this compound is C₁₁H₁₄I N O₂, with a molecular weight of approximately 341.57 g/mol. The presence of the iodine atom enhances the compound's lipophilicity, which may influence its interactions within biological systems.

Key Features

| Feature | Description |

|---|---|

| Amino Group | Facilitates hydrogen bonding and enzyme interactions. |

| Iodophenyl Group | Enhances lipophilicity and potential receptor binding. |

| Methyl Ester Group | Increases solubility and bioavailability. |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with target proteins, while the iodophenyl group can participate in halogen bonding, modulating enzyme or receptor activities.

Interaction Studies

Research indicates that this compound may interact with several biological pathways:

- Enzyme Inhibition : It has been explored for its potential to inhibit specific enzymes involved in metabolic processes.

- Receptor Binding : Studies suggest that it may act as a ligand for certain receptors, influencing signal transduction pathways.

Pharmacological Applications

This compound has been investigated for various therapeutic potentials:

- Neurological Disorders : Its structural similarity to neurotransmitters suggests potential applications in treating conditions such as depression and anxiety.

- Cancer Research : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its antitumor properties.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Enzyme Interaction : A study demonstrated that the compound inhibited dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis, suggesting its role in cancer therapy .

- Neuropharmacological Evaluation : Research indicated that this compound could enhance synaptic plasticity in animal models, pointing towards its potential use in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | Hydroxy group instead of iodine | Potential antioxidant properties |

| Methyl 2-amino-3-(2-iodophenyl)propanoate hydrochloride | Iodine at position 2 on phenyl ring | Different biological activity profile |

| Methyl (3S)-3-amino-3-(3-iodophenyl)propanoate | Iodine at position 3 | Distinct pharmacological effects |

The specific placement of the iodine atom on the phenyl ring significantly influences the lipophilicity and biological interactions compared to these similar compounds.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-3-(4-iodophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJCJOBIONHKJL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293817 | |

| Record name | 4-Iodo-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113850-77-4 | |

| Record name | 4-Iodo-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113850-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.